molecular formula C12H9Cl2F3N2O2 B2602146 [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 1006491-86-6

[5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

Cat. No. B2602146
CAS RN: 1006491-86-6
M. Wt: 341.11
InChI Key: UNTXYNQDAUADSA-UHFFFAOYSA-N
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Description

“[5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol” is a chemical compound with the molecular formula C12H9Cl2F3N2O2 and a molecular weight of 341.11 . It’s also known by the English synonym "1H-Pyrazole-4-methanol, 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-" .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a methanol group attached to the pyrazole ring, and a dichlorophenoxy group attached to the same ring .


Physical And Chemical Properties Analysis

This compound has a melting point of 79-83°C . Other physical and chemical properties such as solubility, density, and boiling point are not available in the sources I found.

Scientific Research Applications

Heterocyclic Analogues and Structural Analysis

  • Research on isomorphous structures involving methyl- and chloro-substituted heterocyclic compounds, such as pyrazolines and pyrazoles, highlighted the chlorine-methyl exchange rule and discussed the challenges posed by extensive disorder in their structural determination. These findings could inform the synthesis and analysis of similar compounds (Swamy et al., 2013).

Antimicrobial and Anticancer Potential

  • Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating significant potential in these areas. This indicates a promising avenue for the development of new therapeutic agents based on pyrazole chemistry (Hafez et al., 2016).

Synthesis and Molecular Docking

  • The synthesis of new heterocyclic compounds, including those with pyrazoline, oxazole, and pyridine entities, was undertaken. These compounds were evaluated for their anticancer and antimicrobial activities, showcasing the relevance of such structures in drug discovery (Katariya et al., 2021).

Trifluoromethyl-substituted Compounds

  • A study on the convergent synthesis of trifluoromethyl-substituted methanones, including pyrazol-1-yl and quinolin-4-yl derivatives, discussed their cytotoxicity, highlighting the potential of trifluoromethyl groups in enhancing biological activity (Bonacorso et al., 2016).

Safety and Hazards

The compound is classified as an irritant . It’s always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.

properties

IUPAC Name

[5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2F3N2O2/c1-19-11(7(5-20)10(18-19)12(15,16)17)21-9-3-2-6(13)4-8(9)14/h2-4,20H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTXYNQDAUADSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CO)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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